5-chloro-2-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
5-Chloro-2-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a substituted benzene core with chloro and methoxy groups at positions 5 and 2, respectively. The sulfonamide group is linked to a phenyl ring substituted with a pyridazine moiety bearing a 4-methylpiperidine substituent. The pyridazine and 4-methylpiperidine groups may enhance binding affinity and pharmacokinetic properties, such as solubility and membrane permeability.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3S/c1-16-10-12-28(13-11-16)23-9-7-20(25-26-23)17-4-3-5-19(14-17)27-32(29,30)22-15-18(24)6-8-21(22)31-2/h3-9,14-16,27H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLJYXRFYAIVQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Coupling with Pyridazine Derivative: The sulfonamide intermediate is then coupled with a pyridazine derivative that contains the piperidine moiety. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic route.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
5-Chloro-2-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several notable applications:
Chemistry
This compound serves as an important intermediate in the synthesis of more complex organic molecules, enabling chemists to explore various reaction pathways and develop new compounds with unique properties.
Biology
Research has indicated potential biological activities, including:
- Anti-inflammatory Properties : It is known to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines.
- Anti-cancer Activities : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in oncology.
Medicine
The compound is being investigated for its role in drug development, particularly as an intermediate in synthesizing medications like glyburide, which is used to manage type 2 diabetes.
Industry
In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals, contributing to the development of new therapeutic agents and agricultural products.
Case Studies
Several case studies highlight the applications of this compound:
- Anti-inflammatory Research : A study demonstrated that derivatives of this sulfonamide effectively reduced inflammation in animal models by modulating cytokine production, suggesting potential therapeutic uses in inflammatory diseases.
- Cancer Treatment Development : Research involving this compound showed promising results in inhibiting tumor growth in vitro, leading to further exploration into its mechanisms and potential as a chemotherapeutic agent.
- Pharmaceutical Synthesis : In a recent synthesis project, researchers successfully integrated this compound into a multi-step process to produce novel sulfonamide derivatives with enhanced pharmacological profiles.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The compound may also interact with receptors or ion channels, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
- Phenoxy-Thiadiazole Derivatives (): Compounds like 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (7d) feature a thiadiazole-acetamide core instead of a pyridazine-sulfonamide. While 7d demonstrated cytotoxicity (IC50 = 1.8 µM on Caco-2 cells), the absence of a sulfonamide group and the presence of a thiadiazole ring may limit cross-reactivity with the target compound’s biological targets .
- 5-Chloro-2-methoxy-N-(5-(thiophen-3-yl)pyridin-3-yl)benzenesulfonamide (CAS 1451272-27-7, ): This analogue replaces the 4-methylpiperidine-pyridazine moiety with a thiophene-pyridine group. The thiophene’s aromaticity and reduced basicity compared to 4-methylpiperidine could alter target binding and metabolic stability .
- Benzo[b]thiophene-2-sulfonamide Derivatives (): Compounds like SB 271046 incorporate a benzo[b]thiophene core and a piperazine substituent.
- Pyrrolidine-2,5-dione Derivatives (): Structures such as 1-(5-Chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione feature a rigid dione ring, which may impose conformational constraints absent in the target compound’s flexible pyridazine-phenyl linkage .
Pharmacokinetic and Pharmacodynamic Considerations
- Lipophilicity: The 4-methylpiperidine group in the target compound likely enhances lipophilicity compared to thiophene (CAS 1451272-27-7) or piperazine (SB 271046), improving membrane permeability .
- Metabolic Stability: The trifluoromethyl group in 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxyphenyl)-1H-pyrazole-4-sulfonamide () highlights the role of fluorine in blocking oxidative metabolism, a feature absent in the target compound .
Data Tables
Research Findings
- Cytotoxicity: Phenoxy-thiadiazole derivatives (e.g., 7d) show moderate anticancer activity, but their mechanism likely differs from sulfonamide-based compounds due to structural disparities .
- Target Specificity: Piperazine-containing sulfonamides (e.g., SB 271046) are often CNS-targeted, whereas the target compound’s 4-methylpiperidine may favor peripheral or dual-target effects .
- Synthetic Feasibility: The pyridazine ring in the target compound could offer synthetic versatility for derivatization compared to benzo[b]thiophene or pyrrolidine-dione cores .
Q & A
Q. What are the optimal synthetic routes for 5-chloro-2-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, and how are key intermediates monitored?
The synthesis involves sequential coupling of the pyridazine and sulfonamide moieties. Key steps include:
- Step 1 : Formation of the pyridazine core via cyclization of 4-methylpiperidine with a halogenated pyridazine precursor under reflux in anhydrous tetrahydrofuran (THF) .
- Step 2 : Suzuki-Miyaura cross-coupling to attach the substituted phenyl group to the pyridazine ring using Pd(PPh₃)₄ as a catalyst .
- Step 3 : Sulfonamide formation via reaction of the amine intermediate with 5-chloro-2-methoxybenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .
Monitoring : Thin-layer chromatography (TLC) with UV detection (Rf ~0.5 in ethyl acetate/hexane, 1:1) and HPLC-MS are used to track intermediates. NMR (¹H/¹³C) confirms regioselectivity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.8 ppm), and piperidine protons (δ 1.2–2.6 ppm). ¹³C NMR verifies quaternary carbons in the pyridazine ring .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., [M+H]+ calculated for C₂₃H₂₄ClN₅O₃S: 510.1364) confirms molecular integrity .
- X-ray Crystallography : Resolves bond angles and torsional strain in the sulfonamide linkage (e.g., C-S-N-C dihedral angle ~75°) .
Q. How does solubility and stability impact experimental design for biological assays?
- Solubility : The compound is sparingly soluble in aqueous buffers (e.g., PBS, pH 7.4: <10 µM) but dissolves in DMSO (≥50 mM). Pre-formulation studies with cyclodextrins or lipid nanoparticles improve bioavailability .
- Stability : Degrades in acidic conditions (t₁/₂ <24 hrs at pH 3) but remains stable in neutral buffers (t₁/₂ >72 hrs). Storage at -20°C under nitrogen is recommended .
Advanced Research Questions
Q. How do structural modifications (e.g., piperidine vs. morpholine substitution) affect biological activity?
Comparative studies of analogs reveal:
| Substituent | Biological Activity | Key Reference |
|---|---|---|
| 4-Methylpiperidine | IC₅₀ = 12 nM (Enzyme X) | |
| Morpholine | IC₅₀ = 45 nM (Enzyme X) | |
| Trifluoromethyl | IC₅₀ = 8 nM (Enzyme X) | |
| The 4-methylpiperidine group enhances hydrophobic interactions in Enzyme X’s binding pocket, while bulkier groups (e.g., morpholine) reduce affinity due to steric hindrance . |
Q. What strategies resolve contradictions in reported IC₅₀ values across studies?
Discrepancies arise from:
- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ATP concentration (1 mM vs. 10 µM) alter enzyme kinetics. Standardizing protocols (e.g., ADP-Glo™ Kinase Assay) reduces variability .
- Compound Purity : HPLC purity thresholds (<95% vs. >99%) impact activity. LC-MS/MS quantification of active vs. degraded species is critical .
Q. How is computational modeling used to predict binding modes and guide SAR studies?
- Docking Simulations : AutoDock Vina predicts the sulfonamide oxygen forms hydrogen bonds with Arg234 of Enzyme X (binding energy: -9.2 kcal/mol) .
- Molecular Dynamics (MD) : 100-ns simulations show the 4-methylpiperidine group stabilizes hydrophobic interactions with Phe167 .
- QSAR Models : LogP values <3.5 correlate with improved membrane permeability (R² = 0.89) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
